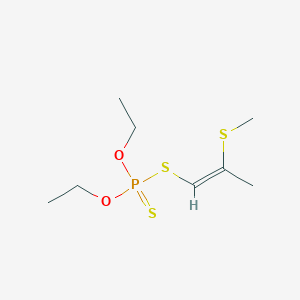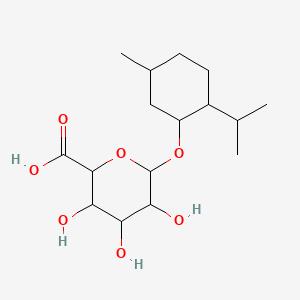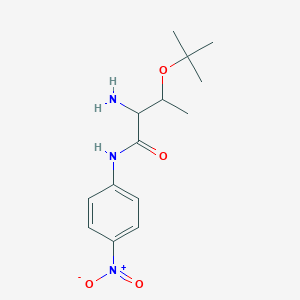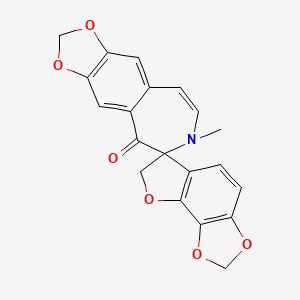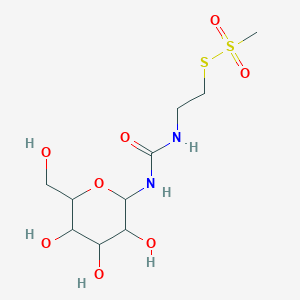
MTS-5-Glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTS-5-Glucose, also known as 3-[2-(methanesulfonylsulfanyl)ethyl]-1-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea, is a compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.4044 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring, multiple hydroxyl groups, and a sulfonate group. It is primarily used in biochemical assays and research due to its specific reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MTS-5-Glucose typically involves a multi-step reaction process. One common method starts with β-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate . The first step involves the reaction with diisopropylamine in N,N-dimethylformamide, followed by a reaction with triethylamine in methanol . These steps result in the formation of this compound through a series of intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Analyse Chemischer Reaktionen
Types of Reactions
MTS-5-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl groups and a sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound, particularly targeting the sulfonate group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, with reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
MTS-5-Glucose has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and assays to study reaction mechanisms and kinetics.
Biology: In biological research, this compound is employed in cell viability assays, particularly in the MTS assay, where it serves as a substrate for dehydrogenase enzymes, leading to the formation of a colored formazan product
Medicine: It is used in medical research to study cellular metabolism and the effects of various drugs on cell viability and proliferation.
Industry: In industrial applications, this compound is used in the development of biochemical assays and diagnostic kits.
Wirkmechanismus
The mechanism of action of MTS-5-Glucose involves its role as a substrate in enzymatic reactions. In the MTS assay, for example, this compound is reduced by cellular dehydrogenase enzymes in the presence of phenazine methosulfate, leading to the formation of a colored formazan product . This reaction is used to measure cell viability and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,6-Pentagalloyl glucose: This compound is a gallotannin and has been studied for its antimicrobial, anti-inflammatory, and antidiabetic properties.
Uniqueness of MTS-5-Glucose
This compound is unique due to its specific structure, which includes a sulfonate group and multiple hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it particularly useful in biochemical assays like the MTS assay. Its ability to be reduced by cellular enzymes to form a colored product is a key feature that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H20N2O8S2 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea |
InChI |
InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17) |
InChI-Schlüssel |
UHSWDDMEGXWJSC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrapotassium;2-[6-[bis(carboxymethyl)amino]-5-(carboxymethoxy)-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B12295144.png)
![2-[[2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12295147.png)
![1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid](/img/structure/B12295150.png)

![2-methyl-4-[8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B12295160.png)
![[2-Hydroxy-5-(5-hydroxy-3,4-disulfooxyoxan-2-yl)oxy-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B12295163.png)
![(1R,2R,4aS,5S,8S,8aR)-8-[(2R,5R)-5-chloro-2,6,6-trimethyl-oxan-2-yl]-1,5-diisocyano-2,5-dimethyl-decalin-2-ol](/img/structure/B12295175.png)
